molecular formula C4HBr2IS B14769858 3,5-Dibromo-2-iodothiophene

3,5-Dibromo-2-iodothiophene

Cat. No.: B14769858
M. Wt: 367.83 g/mol
InChI Key: IMEJRNMJNBVXEF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodothiophene is a polyhalogenated thiophene derivative Thiophene is a five-membered aromatic heterocycle containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach is the direct halogenation of thiophene derivatives using reagents such as N-iodosuccinimide (NIS) or bromine (Br2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-iodothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced. For example, cross-coupling reactions can yield various substituted thiophenes, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-iodothiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine and iodine atoms, which can participate in various substitution and coupling reactions. The electron-withdrawing nature of these halogens also influences the reactivity of the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-chlorothiophene
  • 3,5-Dibromo-2-fluorothiophene
  • 3,5-Dibromo-2-methylthiophene

Uniqueness

3,5-Dibromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated thiophenes. The combination of these halogens allows for versatile synthetic applications and the formation of complex molecular structures .

Properties

IUPAC Name

3,5-dibromo-2-iodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2IS/c5-2-1-3(6)8-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEJRNMJNBVXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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